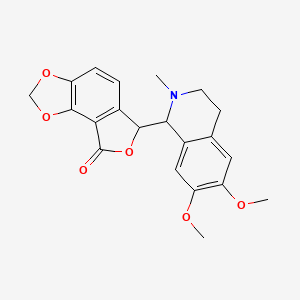
Iodomercury;triiodoarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donovan’s solution is an inorganic compound known for its historical medicinal applications. It is composed of arsenic triiodide and mercuric iodide, forming a clear, colorless, or pale yellow solution that darkens with age. Despite its name, Donovan’s solution is a compound rather than a true solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Donovan’s solution can be prepared by mixing arsenic triiodide, mercuric iodide, and sodium bicarbonate in an aqueous solution . The typical preparation involves dissolving 1.00 g of arsenic triiodide, 1.00 g of mercuric iodide, and 0.900 g of sodium bicarbonate in enough water to make a total volume of 100.0 mL .
Industrial Production Methods: Industrial production methods for Donovan’s solution are not well-documented, likely due to its limited modern applications. the preparation method described above can be scaled up for larger quantities if needed.
Chemical Reactions Analysis
Types of Reactions: Donovan’s solution primarily undergoes substitution reactions due to the presence of arsenic and mercury compounds. These reactions can involve the replacement of iodide ions with other halides or nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with Donovan’s solution include halides, nucleophiles, and reducing agents. The reactions typically occur under mild conditions, often at room temperature in aqueous solutions.
Major Products: The major products formed from reactions involving Donovan’s solution depend on the specific reagents used. For example, substitution reactions with chloride ions can produce arsenic trichloride and mercuric chloride.
Scientific Research Applications
Chemistry: In chemistry, Donovan’s solution has been used as a reagent for various analytical and synthetic purposes. Its unique composition allows it to participate in specific substitution and redox reactions.
Biology and Medicine: Historically, Donovan’s solution was used in veterinary medicine to treat chronic skin diseases in animals . It was also used in the 19th century to treat conditions such as lepra vulgaris and psoriasis in humans . its use has declined due to the toxic nature of arsenic and mercury compounds.
Industry: While not widely used in modern industry, Donovan’s solution’s components have applications in the production of other arsenic and mercury compounds.
Mechanism of Action
The mechanism by which Donovan’s solution exerts its effects is primarily through the interaction of arsenic and mercury ions with biological molecules. Arsenic can interfere with cellular respiration by inhibiting enzymes involved in the Krebs cycle, while mercury can bind to sulfhydryl groups in proteins, disrupting their function .
Comparison with Similar Compounds
Fowler’s Solution: Another arsenic-based compound historically used for medicinal purposes.
Mercuric Chloride: A mercury compound with similar toxicological properties.
Comparison: Donovan’s solution is unique due to its combination of arsenic and mercury compounds, which provides a distinct set of chemical and biological properties. Unlike Fowler’s solution, which contains only arsenic, Donovan’s solution’s dual composition allows it to participate in a broader range of chemical reactions. Compared to mercuric chloride, Donovan’s solution has additional reactivity due to the presence of arsenic triiodide.
Properties
CAS No. |
8012-54-2 |
|---|---|
Molecular Formula |
AsHgI4 |
Molecular Weight |
783.13 g/mol |
IUPAC Name |
iodomercury;triiodoarsane |
InChI |
InChI=1S/AsI3.Hg.HI/c2-1(3)4;;/h;;1H/q;+1;/p-1 |
InChI Key |
QLULWSBMTZWVDE-UHFFFAOYSA-M |
SMILES |
[As](I)(I)I.I[Hg] |
Canonical SMILES |
[As](I)(I)I.I[Hg] |
Key on ui other cas no. |
8012-54-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


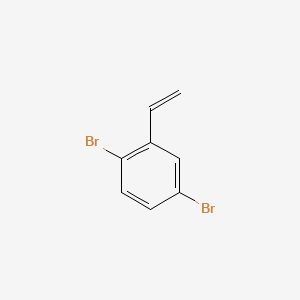
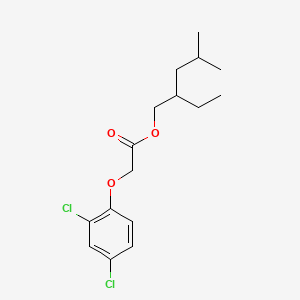
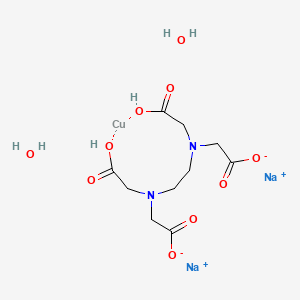
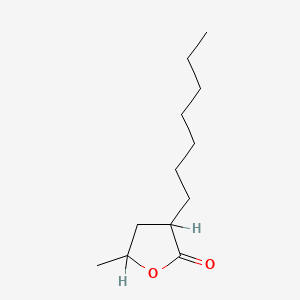

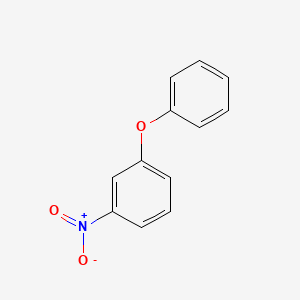
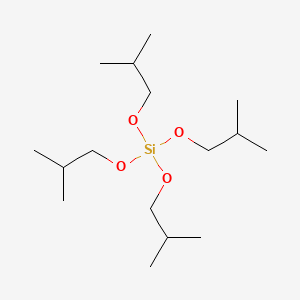
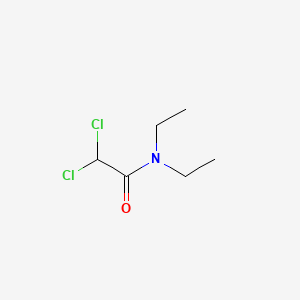
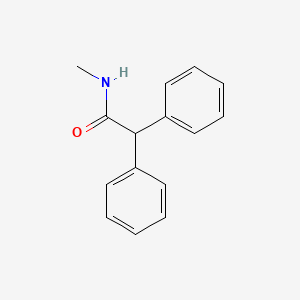
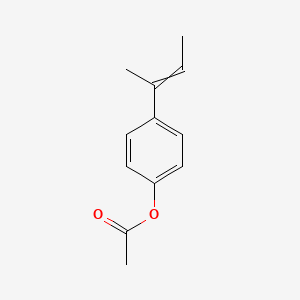
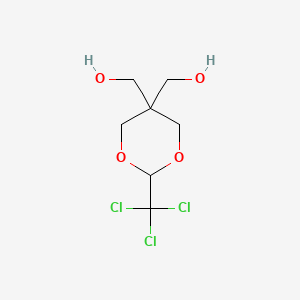

![(9R,10S,13S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1614651.png)
